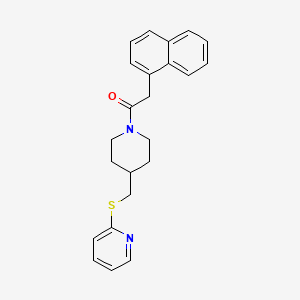
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine, also known as TCS-1102, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TCS-1102 is a piperazine derivative that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been demonstrated to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, analgesic effects in animal models of neuropathic pain, and inhibition of amyloid-beta aggregation in Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its selectivity for specific signaling pathways, which may reduce the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds that are currently used in cancer treatment and pain management. One limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine may involve exploring its potential therapeutic applications in other fields of medicine, such as autoimmune disorders and infectious diseases. Additionally, further studies may be needed to investigate the optimal dosing and administration of this compound in different experimental settings. Finally, research may also focus on developing new formulations of this compound that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves a multi-step process that begins with the reaction of 5-chloro-2-methylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to form this compound-2,5-dione. This intermediate compound is then treated with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, this compound has been demonstrated to have analgesic effects in animal models of neuropathic pain. In neurological disorders, this compound has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-15(12)22-7-9-23(10-8-22)27(24,25)16-6-5-14(20)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNRBRDZNIAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
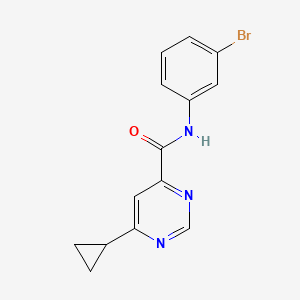
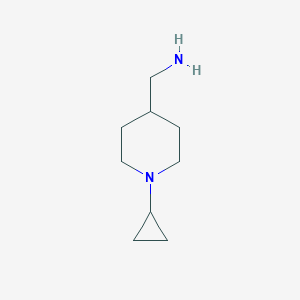
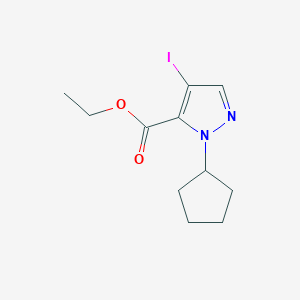
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)
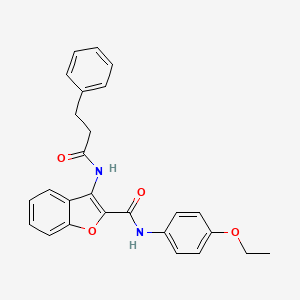
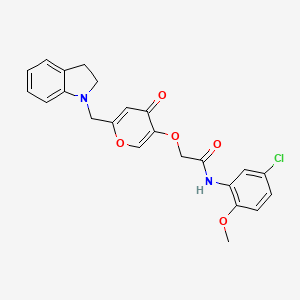
![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)
